1-Fluoro-4-(trifluoromethylsulfonyl)benzene
Overview
Description
1-Fluoro-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H4F4O2S It is characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a benzene ring
Preparation Methods
One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylsulfonyl fluoride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-Fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the trifluoromethylsulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding sulfonamide derivative .
Scientific Research Applications
1-Fluoro-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(trifluoromethylsulfonyl)benzene exerts its effects is largely dependent on its chemical structure. The trifluoromethylsulfonyl group is known to enhance the compound’s electrophilicity, making it a potent electrophile in various chemical reactions. This property allows it to interact with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
1-Fluoro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as:
4-Fluorobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less electrophilic.
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride: Contains an additional sulfonyl chloride group, which can further enhance its reactivity.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: The position of the trifluoromethylsulfonyl group affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWKIHINPEOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395025 | |
Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944-30-9 | |
Record name | 1-fluoro-4-(trifluoromethylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.